tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Overview
Description
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Chemistry: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways .
Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility .
Mechanism of Action
The mechanism of action of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Pyrrolidine
- N-Boc-pyrrolidine
Comparison: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is unique due to its combined structural features of tert-butyl carbamate and pyrrolidine. This combination imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662440 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-71-9 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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